
6-Mercaptonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Mercaptonicotinamide is a sulfur-containing derivative of nicotinamide, which is a form of vitamin B3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Mercaptonicotinamide can be synthesized through the reaction of 6-chloronicotinamide with thiourea, followed by hydrolysis. The reaction typically involves heating the reactants in an aqueous or alcoholic medium, often under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
6-Mercaptonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted nicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
6-Mercaptonicotinamide has been explored for its potential in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Wirkmechanismus
6-Mercaptonicotinamide exerts its effects primarily through its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways . Additionally, its ability to open cell tight junctions enhances its potential for drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Mercaptonicotinamide
- 6-Mercaptoisonicotinamide
- Thiolated Hyaluronic Acid
Uniqueness
6-Mercaptonicotinamide is unique due to its specific positioning of the thiol group on the nicotinamide ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher mucoadhesive properties and pH-independent reactivity, making it particularly useful in drug delivery systems .
Eigenschaften
CAS-Nummer |
7151-89-5 |
|---|---|
Molekularformel |
C6H6N2OS |
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
6-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(9)4-1-2-5(10)8-3-4/h1-3H,(H2,7,9)(H,8,10) |
InChI-Schlüssel |
PWSJCBQLHHENIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=S)NC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


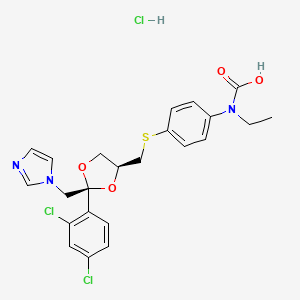
![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol](/img/structure/B11765966.png)
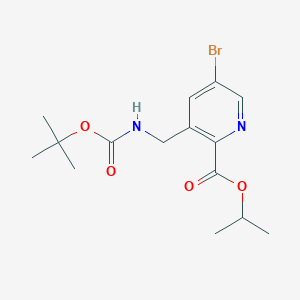

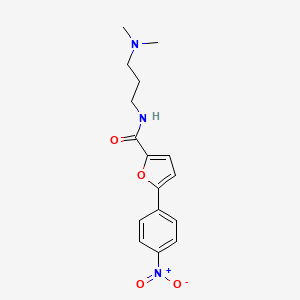
![4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11765979.png)
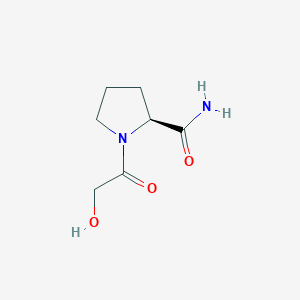
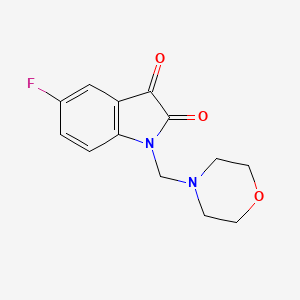
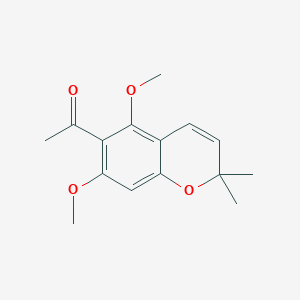
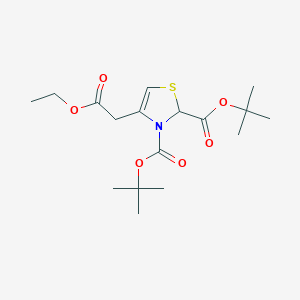
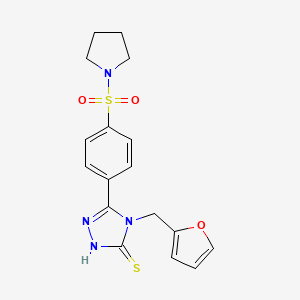
![6-Fluoro-2,3,4,9-tetrahydro-2,4,9,10-tetraazacyclohepta[def]fluoren-8(1H)-one](/img/structure/B11766030.png)
![1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11766031.png)
![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)
